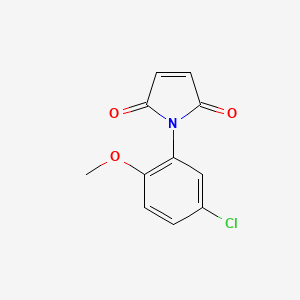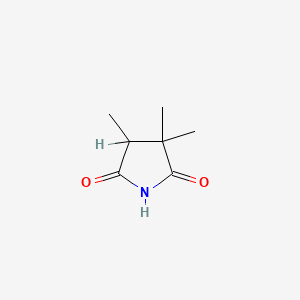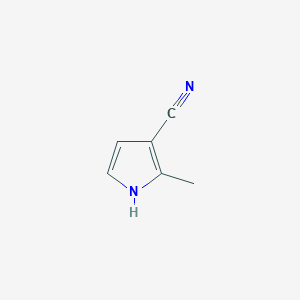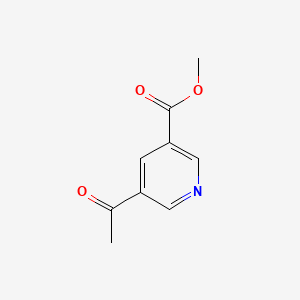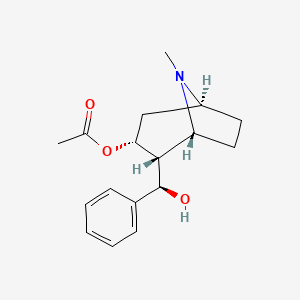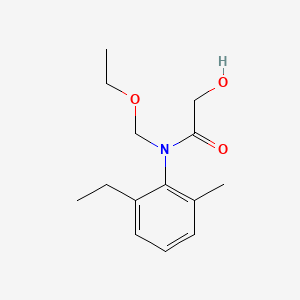
2-Propyne-1-thiol
Descripción general
Descripción
2-Propyne-1-thiol, also known as Allyl mercaptan, is a chemical compound with the linear formula CH2=CHCH2SH . It has a molecular weight of 74.14 .
Synthesis Analysis
One study suggests that 2-Propyne-1-thiol can be synthesized by hydrolyzing S-allyl-iso-thiourea bromide and acidifying with dilute sulfuric acid .Molecular Structure Analysis
The molecular structure of 2-Propyne-1-thiol is represented by the formula CH2=CHCH2SH . The average mass is 72.129 Da and the monoisotopic mass is 72.003372 Da .Physical And Chemical Properties Analysis
2-Propyne-1-thiol has a refractive index of 1.4765 (lit.) and a boiling point of 67-68 °C (lit.) . It has a density of 0.898 g/mL at 25 °C (lit.) . The compound is a liquid and is stored at −20°C .Aplicaciones Científicas De Investigación
Catalysts in Hydrogenation Reactions
One significant application of 2-Propyne-1-thiol is in the field of heterogeneous metal catalysts. Thiol treatment, such as with 2-Propyne-1-thiol, has been shown to create highly selective and stable palladium catalysts used in the semihydrogenation of internal alkynes. For instance, thiol-treated palladium nanosheets demonstrated over 97% selectivity toward semihydrogenation products like 1-phenyl-1-propene. This thiol treatment strategy significantly enhances the catalytic selectivity and stability, making it a valuable method in fine chemical synthesis (Zhao et al., 2018).
Membrane Materials for Gas Separation
In the context of membrane materials for gas separation, 2-Propyne-1-thiol plays a crucial role. Surface modification of poly[1-(trimethylsilyl)propyne] (PTMSP) film via a thiol-ene click reaction with sodium 3-mercapto-1-propanesulfonate results in membranes with exceptionally high CO2 permeance and selectivity. These membranes could potentially serve as viable alternatives for capturing CO2 from flue gas, representing an important application in environmental technology and industrial processes (Pramanik & Regen, 2020).
Synthesis of Derivatives with Potential Biological Activity
2-Propyne-1-thiol is also used in the synthesis of various chemical derivatives. One example is the synthesis of sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole derivatives, indicating a wide range of potential biological activities. These derivatives are synthesized through reactions involving 2-Propyne-1-thiol, highlighting its utility in organic synthesis and potential pharmaceutical applications (Abbas, 2015).
Polymer and Material Synthesis
Furthermore, 2-Propyne-1-thiol is pivotal in polymer and material synthesis. Thiol-click chemistry, involving 2-Propyne-1-thiol, is a versatile toolbox for synthesizing small molecules and polymers. Due to its high reactivity under mild conditions, it finds applications across chemical, biological, physical, materials, and engineering fields. This includes the synthesis of networks derived from multifunctional alkynes and the modification of existing materials (Hoyle, Lowe, & Bowman, 2010).
Safety And Hazards
2-Propyne-1-thiol is classified as a highly flammable liquid and vapor (H225), and it’s harmful if swallowed or inhaled (H302+H332). It also causes serious eye irritation (H319) . It’s recommended to keep away from heat, sparks, open flames, and hot surfaces, and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
prop-2-yne-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4S/c1-2-3-4/h1,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLUERUPCAAQGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182158 | |
| Record name | 2-Propyne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyne-1-thiol | |
CAS RN |
27846-30-6 | |
| Record name | 2-Propyne-1-thiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027846306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propyne-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00182158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



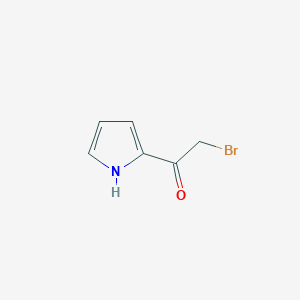
![3,6-Dichloro-2-(2-thienyl)imidazo[1,2-b]pyridazine](/img/structure/B1604825.png)
![3-(4-Methylpiperazine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1604826.png)

